molecular formula C19H22ClN3O3 B5973882 2-chloro-N-({1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methyl)benzamide

2-chloro-N-({1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methyl)benzamide

Cat. No. B5973882
M. Wt: 375.8 g/mol
InChI Key: ULIUMVCWMLXIEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-({1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methyl)benzamide, also known as JNJ-54175446, is a novel small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and is involved in the development of insulin resistance and type 2 diabetes. JNJ-54175446 has shown promising results in preclinical studies and is being investigated as a potential therapeutic agent for the treatment of diabetes and other metabolic disorders.

Mechanism of Action

2-chloro-N-({1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methyl)benzamide exerts its therapeutic effects by inhibiting the activity of PTP1B, a negative regulator of insulin signaling. By blocking PTP1B, 2-chloro-N-({1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methyl)benzamide enhances insulin signaling and improves glucose uptake and utilization in peripheral tissues. This results in improved glucose tolerance and insulin sensitivity, which are key factors in the development and progression of type 2 diabetes.
Biochemical and Physiological Effects:
2-chloro-N-({1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methyl)benzamide has been shown to have significant effects on glucose and lipid metabolism in animal models of obesity and insulin resistance. In these models, 2-chloro-N-({1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methyl)benzamide improves glucose tolerance and insulin sensitivity, reduces body weight and adiposity, and improves lipid metabolism. These effects are mediated by the inhibition of PTP1B and the subsequent enhancement of insulin signaling.

Advantages and Limitations for Lab Experiments

2-chloro-N-({1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methyl)benzamide has several advantages for use in laboratory experiments. It is a highly specific inhibitor of PTP1B and does not affect other protein tyrosine phosphatases. It is also orally bioavailable and has good pharmacokinetic properties in animals. However, there are some limitations to its use in laboratory experiments. 2-chloro-N-({1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methyl)benzamide is a small molecule inhibitor and may have off-target effects that could confound the interpretation of results. It is also relatively expensive and may not be readily available to all researchers.

Future Directions

There are several potential future directions for the study of 2-chloro-N-({1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methyl)benzamide. One area of interest is the investigation of its effects on glucose and lipid metabolism in humans. Clinical trials are currently underway to evaluate the safety and efficacy of 2-chloro-N-({1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methyl)benzamide in patients with type 2 diabetes. Another area of interest is the development of more potent and selective inhibitors of PTP1B. This could lead to the discovery of new therapeutic agents for the treatment of diabetes and other metabolic disorders. Finally, the role of PTP1B in other physiological processes, such as cancer and inflammation, is an area of active investigation and may provide new insights into the potential therapeutic applications of PTP1B inhibitors.

Synthesis Methods

The synthesis of 2-chloro-N-({1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methyl)benzamide involves several steps, including the preparation of the isoxazole and piperidine intermediates, followed by coupling with the chlorobenzamide moiety. The final product is obtained through purification by column chromatography and recrystallization. The synthesis of 2-chloro-N-({1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methyl)benzamide has been described in detail in a patent application filed by Janssen Pharmaceutica.

Scientific Research Applications

2-chloro-N-({1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methyl)benzamide has been extensively studied in vitro and in vivo to evaluate its potential as a therapeutic agent for the treatment of diabetes and other metabolic disorders. In preclinical studies, 2-chloro-N-({1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methyl)benzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and insulin resistance. It has also been shown to reduce body weight and improve lipid metabolism in these models.

properties

IUPAC Name

2-chloro-N-[[1-(5-ethyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3/c1-2-14-10-17(22-26-14)19(25)23-9-5-6-13(12-23)11-21-18(24)15-7-3-4-8-16(15)20/h3-4,7-8,10,13H,2,5-6,9,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIUMVCWMLXIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NO1)C(=O)N2CCCC(C2)CNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[[1-(5-ethyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.